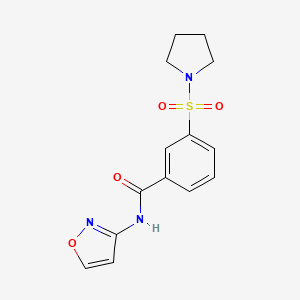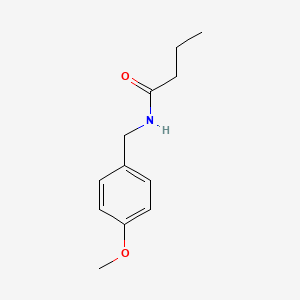
methyl (2-bromo-6-chloro-4-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-bromo-6-chloro-4-formylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. This compound is synthesized through a multi-step process that involves the use of several reagents and catalysts.
Mechanism of Action
The mechanism of action of methyl (2-bromo-6-chloro-4-formylphenoxy)acetate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that it can reduce tumor growth in mice.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl (2-bromo-6-chloro-4-formylphenoxy)acetate in lab experiments is its potential as a new drug candidate. Its anti-cancer, antibacterial, and antifungal properties make it a promising compound for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of methyl (2-bromo-6-chloro-4-formylphenoxy)acetate. One area of research is the development of new drugs based on this compound. Several studies have shown its potential as an anti-cancer, antibacterial, and antifungal agent, making it a promising candidate for the development of new drugs. Another area of research is the study of its mechanism of action. Further studies are needed to fully understand how this compound works at the molecular level. Finally, there is a need for more studies on the toxicity of this compound, particularly at low concentrations, to determine its safety for use in various applications.
Conclusion:
This compound is a promising compound with potential applications in various fields of scientific research. Its anti-cancer, antibacterial, and antifungal properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and toxicity, and to determine its safety for use in various applications.
Synthesis Methods
The synthesis of methyl (2-bromo-6-chloro-4-formylphenoxy)acetate involves a multi-step process that begins with the reaction of 2-bromo-6-chloro-4-nitrophenol with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with methyl chloroacetate in the presence of a catalyst to yield methyl (2-bromo-6-chloro-4-methoxycarbonylphenoxy)acetate. The final step involves the reduction of the ester group to form this compound.
Scientific Research Applications
Methyl (2-bromo-6-chloro-4-formylphenoxy)acetate has potential applications in various fields of scientific research. One of the major areas where this compound is being studied is in the development of new drugs. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
methyl 2-(2-bromo-6-chloro-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEKDLMPQJDHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)



